molecular formula C24H21ClN6O2S B12166867 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide

Cat. No.: B12166867
M. Wt: 493.0 g/mol
InChI Key: KYEJSSAASKATJB-JVWAILMASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide is a complex organic compound that features a triazole ring, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of 2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound. The chlorophenyl and methoxyphenyl groups are introduced via substitution reactions, often using chlorinated and methoxylated benzene derivatives. The final step involves the formation of the acetamide linkage through a condensation reaction with an appropriate amine and acetic acid derivative .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Condensation: The acetamide group can participate in condensation reactions to form imines or other derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The chlorophenyl and methoxyphenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity. The exact pathways and targets depend on the specific biological context in which the compound is used .

Properties

Molecular Formula

C24H21ClN6O2S

Molecular Weight

493.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide

InChI

InChI=1S/C24H21ClN6O2S/c1-16(17-11-13-26-14-12-17)27-28-22(32)15-34-24-30-29-23(18-3-9-21(33-2)10-4-18)31(24)20-7-5-19(25)6-8-20/h3-14H,15H2,1-2H3,(H,28,32)/b27-16+

InChI Key

KYEJSSAASKATJB-JVWAILMASA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)/C4=CC=NC=C4

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.